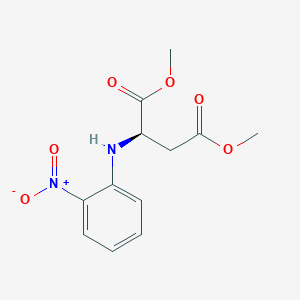

Dimethyl N-(2-nitrophenyl)-D-aspartate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

565460-54-0 |

|---|---|

Molecular Formula |

C12H14N2O6 |

Molecular Weight |

282.25 g/mol |

IUPAC Name |

dimethyl (2R)-2-(2-nitroanilino)butanedioate |

InChI |

InChI=1S/C12H14N2O6/c1-19-11(15)7-9(12(16)20-2)13-8-5-3-4-6-10(8)14(17)18/h3-6,9,13H,7H2,1-2H3/t9-/m1/s1 |

InChI Key |

KWHNIOJGPFRYIR-SECBINFHSA-N |

Isomeric SMILES |

COC(=O)C[C@H](C(=O)OC)NC1=CC=CC=C1[N+](=O)[O-] |

Canonical SMILES |

COC(=O)CC(C(=O)OC)NC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl N 2 Nitrophenyl D Aspartate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of Dimethyl N-(2-nitrophenyl)-D-aspartate identifies two primary strategic disconnections. The first and most critical disconnection is the C-N bond between the nitrogen atom of the aspartate moiety and the C1 position of the 2-nitrophenyl ring. This disconnection simplifies the target molecule into two key synthons: a D-aspartate derivative and an activated 2-nitrophenyl electrophile.

A second set of disconnections involves the two ester functionalities (C-O bonds), which simplifies the D-aspartate derivative back to D-aspartic acid itself and a methyl source, typically methanol (B129727). Based on this analysis, a logical forward synthesis would involve two main transformations: the esterification of D-aspartic acid and the N-arylation of the resulting diester.

The synthetic strategy can proceed via two primary pathways:

Pathway A: Esterification of D-aspartic acid to form dimethyl D-aspartate, followed by N-arylation with a suitable 2-nitrophenylating agent.

Pathway B: N-arylation of D-aspartic acid to form N-(2-nitrophenyl)-D-aspartic acid, followed by a double esterification.

Pathway A is often preferred as the protection of the carboxylic acid groups as esters prevents potential side reactions with bases used during the N-arylation step and improves the solubility of the intermediate in common organic solvents.

Multistep Synthesis from D-Aspartic Acid and Related Precursors

The synthesis of this compound is effectively achieved through a sequential process starting from D-aspartic acid. This process involves the formation of the dimethyl ester followed by the crucial N-arylation step.

The formation of the N-aryl bond is the cornerstone of this synthesis. The most common and direct method for this transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction. libretexts.orgwikipedia.org This strategy leverages the electron-deficient nature of the 2-nitrophenyl ring. The strong electron-withdrawing effect of the nitro group at the ortho position activates the ring, making it susceptible to attack by the nucleophilic amino group of dimethyl D-aspartate.

The reaction typically involves treating dimethyl D-aspartate with an activated aryl halide, such as 2-fluoronitrobenzene or 2-chloronitrobenzene, in the presence of a mild base. The fluoride (B91410) is an excellent leaving group for SNAr reactions, often leading to high yields. researchgate.netresearchgate.net

Alternative, more modern approaches include transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govresearchgate.netacs.org These methods can be effective but may require careful selection of ligands and conditions to prevent racemization of the sensitive α-stereocenter. nih.gov

To prepare the key intermediate, dimethyl D-aspartate, the two carboxylic acid groups of D-aspartic acid must be converted to methyl esters. A standard and widely used method is the Fischer-Speier esterification. This involves refluxing D-aspartic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). Thionyl chloride (SOCl₂) in methanol is another highly effective reagent system that proceeds under mild conditions to generate the corresponding hydrochloride salt of the dimethyl ester. prepchem.com

It is crucial that the esterification is carried out to completion to avoid mixtures of mono- and di-esters, which can complicate the subsequent purification steps. The resulting dimethyl D-aspartate hydrochloride can be neutralized to the free amine just before the N-arylation step. prepchem.com

The 2-nitrophenyl group is introduced using an electrophilic arylating agent. As mentioned, 2-fluoronitrobenzene is a highly effective substrate for the SNAr reaction due to the high electronegativity of the fluorine atom, which activates the C-F bond for cleavage after the initial nucleophilic attack. The reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The presence of the ortho-nitro group is essential for stabilizing this intermediate, thereby facilitating the reaction. libretexts.org

The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the charged intermediate and promote the reaction.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing the N-arylation step is critical for maximizing the yield and purity of this compound. Several factors, including the choice of base, solvent, and temperature, must be carefully controlled.

A mild, non-nucleophilic base is essential to deprotonate the ammonium (B1175870) salt of the amino ester (if used as the hydrochloride salt) and to scavenge the acid (HF or HCl) generated during the reaction, without promoting side reactions like ester hydrolysis or racemization. Common choices include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or tertiary amines like triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA).

The reaction temperature is another key variable. While higher temperatures can increase the reaction rate, they also increase the risk of side reactions and racemization. The optimal temperature is typically determined empirically, often ranging from room temperature to moderate heating (e.g., 60-90 °C).

| Parameter | Condition | Rationale and Impact on Yield |

|---|---|---|

| Base | K₂CO₃, NaHCO₃, DIPEA | A mild, non-nucleophilic base is required to neutralize the generated acid (e.g., HF) and prevent racemization. Stronger bases can cause ester hydrolysis or epimerization. K₂CO₃ is often a good balance of reactivity and mildness. |

| Solvent | DMF, DMSO, Acetonitrile (B52724) | Polar aprotic solvents are preferred as they effectively solvate the Meisenheimer complex intermediate, stabilizing it and accelerating the reaction rate. |

| Temperature | 25 °C to 90 °C | Higher temperatures increase the reaction rate but also elevate the risk of racemization and other side reactions. The optimal temperature must be found to balance yield and stereochemical purity. |

| Leaving Group (on Aryl Ring) | F > Cl > Br > I | For SNAr, the rate-determining step is the nucleophilic attack. Fluorine, being the most electronegative halogen, strongly activates the ring towards attack, making 2-fluoronitrobenzene the most reactive substrate. |

Stereocontrol and Enantioselective Synthesis Approaches for the Aspartate Moiety

The primary challenge in the synthesis of this compound is the preservation of the stereocenter at the α-carbon of the D-aspartic acid starting material. The α-proton is susceptible to deprotonation under basic conditions, which can lead to racemization (the formation of an unwanted mixture of D and L enantiomers). highfine.com

Several strategies are employed to mitigate this risk:

Use of Mild Bases: As detailed in the optimization section, employing weak inorganic bases (e.g., NaHCO₃) or sterically hindered organic bases (e.g., DIPEA) is crucial during the N-arylation step. nih.gov Strong bases like sodium hydroxide (B78521) or alkoxides can readily cause epimerization. nih.gov

Controlled Temperature: Keeping the reaction temperature as low as possible while still achieving a reasonable reaction rate helps to minimize the energy available for the racemization pathway.

Reaction Time: Minimizing the reaction time reduces the exposure of the chiral product to potentially racemizing conditions. nih.gov

Since the synthesis begins with an enantiopure starting material (D-aspartic acid), the focus is on stereoretention rather than enantioselective synthesis. The key is to ensure that all subsequent chemical transformations proceed without affecting the pre-existing stereocenter. Rigorous purification and analytical techniques, such as chiral High-Performance Liquid Chromatography (HPLC), are often necessary to confirm the enantiomeric purity of the final product.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing more environmentally benign and sustainable processes. The twelve principles of green chemistry provide a framework for chemists to design and improve chemical processes.

For the synthesis of this compound via the SNAr reaction, several green chemistry principles can be applied to enhance its sustainability profile.

Prevention of Waste: The most effective green chemistry principle is the prevention of waste. In this synthesis, optimizing the reaction to achieve near-quantitative yields would minimize the formation of byproducts and unreacted starting materials, thereby reducing waste generation.

Less Hazardous Chemical Syntheses: The use of polar aprotic solvents such as DMF and DMSO is common in SNAr reactions. However, these solvents have been identified as substances of very high concern. Green chemistry encourages the exploration of safer alternatives, such as bio-based solvents like Cyrene or the use of solvent-free reaction conditions where feasible.

Design for Energy Efficiency: The reaction temperature is a key parameter that can be optimized to reduce energy consumption. The development of more reactive substrates or the use of catalysts could potentially lower the activation energy of the reaction, allowing it to proceed at lower temperatures.

Use of Catalysis: While the uncatalyzed SNAr reaction is often efficient, the exploration of catalytic systems could offer significant advantages. For instance, the use of phase-transfer catalysts could enhance the reaction rate and allow for the use of less hazardous solvent systems.

| Green Chemistry Principle | Application to this compound Synthesis | Potential Improvement |

| Prevention of Waste | High-yield synthesis to minimize byproducts. | Optimization of reaction conditions (temperature, stoichiometry). |

| Atom Economy | Neutralization of HF byproduct. | Use of a recyclable base or a catalytic system. |

| Less Hazardous Chemical Syntheses | Use of polar aprotic solvents. | Replacement of DMF/DMSO with greener alternatives (e.g., Cyrene). |

| Design for Energy Efficiency | Reaction typically requires heating. | Development of a catalytic system to lower reaction temperature. |

| Use of Catalysis | Uncatalyzed reaction is common. | Introduction of phase-transfer or other catalysts to improve efficiency. |

Reaction Mechanisms and Chemical Transformations of Dimethyl N 2 Nitrophenyl D Aspartate

Mechanistic Investigations of Amide Bond Hydrolysis and Cleavage Pathways

The amide bond in Dimethyl N-(2-nitrophenyl)-D-aspartate is susceptible to cleavage through several pathways, most notably hydrolysis. The mechanism of amide hydrolysis is typically catalyzed by acid or base, involving the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the amide.

However, the structure of this particular molecule allows for more complex cleavage mechanisms. The aspartic acid residue itself can facilitate peptide bond cleavage on its C-terminal side, a reaction initiated by the acidic side-chain proton. osu.edunih.gov While the bond is not a standard peptide bond, the principle of intramolecular catalysis involving the aspartate carboxyl groups (if the esters are hydrolyzed) could potentially influence the stability and cleavage of the N-aryl amide bond. Computational studies on similar systems suggest that peptide bond cleavage at asparagine is more likely to occur after it has deamidated to aspartic acid, as the activation barrier for cleavage at aspartic acid is significantly lower. researchgate.net

A distinct and highly specific cleavage pathway for N-(2-nitrophenyl) substituted amino acids involves photochemical reactions. Research on 2-nitrophenylalanine, a structurally related compound, has shown that it can induce photochemical cleavage of a polypeptide backbone upon irradiation with UV light (e.g., 365 nm). nih.gov This process occurs through an unusual reaction that results in the formation of a cinnoline (B1195905) derivative at the N-terminus and a carboxyl group at the C-terminus. nih.gov This suggests that this compound could undergo a similar light-induced cleavage of the N-C bond, driven by the reactivity of the ortho-nitro group.

Reactivity of the Nitro Aromatic Moiety: Reduction, Nucleophilic Aromatic Substitution, and Electrophilic Reactions

The 2-nitrophenyl group is the most chemically dynamic part of the molecule, capable of undergoing a variety of transformations characteristic of nitroaromatics.

Reduction: The nitro group is readily reduced to an amino group, transforming the 2-nitrophenyl moiety into a 1,2-phenylenediamine derivative. This is one of the most significant reactions for aromatic nitro compounds. masterorganicchemistry.com The transformation can be achieved using several methods, including catalytic hydrogenation or treatment with dissolving metals in acidic media. masterorganicchemistry.comsci-hub.se Common conditions for this reduction are summarized in the table below. The resulting amine is a versatile functional group, converting the strongly electron-withdrawing and deactivating nitro substituent into a strongly electron-donating and activating amino group. masterorganicchemistry.com

| Reagent/System | Conditions | Notes | Reference |

|---|---|---|---|

| H₂, Pd/C | Catalytic hydrogenation | A very common and effective method, but can also reduce other functional groups. | commonorganicchemistry.com |

| H₂, Raney Nickel | Catalytic hydrogenation | Often used when dehalogenation of aryl halides is a concern. | commonorganicchemistry.com |

| Fe, HCl or AcOH | Metal in acidic medium | A classic and mild method that tolerates many other reducible groups. | masterorganicchemistry.comcommonorganicchemistry.com |

| SnCl₂, HCl or EtOH | Metal salt in acidic or neutral medium | Provides a mild method for reduction in the presence of other functional groups. | masterorganicchemistry.com |

| Zn, AcOH | Metal in acidic medium | A mild method for converting nitro groups to amines. | commonorganicchemistry.com |

Nucleophilic Aromatic Substitution (SNAr): The presence of a strongly electron-withdrawing nitro group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. libretexts.org This enables Nucleophilic Aromatic Substitution (SNAr), a reaction pathway that is generally not feasible for unsubstituted benzene (B151609) rings. libretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

For SNAr to occur efficiently, the electron-withdrawing group must be positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com This positioning allows the negative charge of the intermediate to be delocalized onto the nitro group through resonance, thereby stabilizing it. libretexts.org If the nitro group is meta to the leaving group, this stabilization is not possible, and the reaction does not typically occur. libretexts.org In this compound, the nitro group is ortho to the aspartate substituent, which would activate any potential leaving group at the para position (C4) or the other ortho position (C6) for SNAr.

Electrophilic Reactions: In contrast to its high reactivity towards nucleophiles, the aromatic ring of this compound is strongly deactivated towards Electrophilic Aromatic Substitution (EAS). masterorganicchemistry.com The nitro group is a powerful deactivating group due to its strong electron-withdrawing inductive and resonance effects, which reduce the nucleophilicity of the benzene ring. libretexts.org Furthermore, the nitro group is a meta-director. masterorganicchemistry.com This means that if an electrophilic substitution reaction were forced to occur under harsh conditions, the incoming electrophile would preferentially add to the positions meta to the nitro group (C3 and C5). libretexts.org

Stereochemical Aspects and Diastereoselective Control in Reactions Involving the Aspartate Core

The D-aspartate core of the molecule contains a defined stereocenter at the α-carbon. This pre-existing chirality can exert significant influence on the stereochemical outcome of any reaction that introduces a new stereocenter, a phenomenon known as diastereoselective control.

For instance, if a reaction were to occur on the side chain of the aspartate residue (e.g., addition to a double bond created from the ester), the chiral α-carbon would direct the approach of the reagent, leading to the preferential formation of one diastereomer over the other. This substrate-controlled diastereoselectivity is a fundamental principle in asymmetric synthesis. The use of achiral catalysts can also be employed to selectively produce either cis or trans isomers in intramolecular cyclization reactions involving chiral substrates, demonstrating that external reagents can work in concert with the substrate's inherent chirality to achieve high levels of stereocontrol. nih.gov

Functional Group Interconversions and Derivatization Reactions of this compound

The various functional groups within the molecule can be chemically modified to yield a range of derivatives. Such transformations are fundamental in synthetic organic chemistry for creating new molecules or for analytical purposes. researchgate.net

The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid. Alternatively, they can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to form the corresponding diol. The amide bond can be hydrolyzed to cleave the molecule into 2-nitroaniline (B44862) and dimethyl D-aspartate. The nitro group can be reduced to an amine, which can then undergo a host of subsequent reactions, such as diazotization followed by substitution.

Derivatization is often performed to enhance the analytical detection of molecules. For example, amino acids are often derivatized with reagents like 2,4-dinitrofluorobenzene (DNFB) or the novel compound N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) to facilitate their analysis by chromatography and mass spectrometry. researchgate.netnih.gov The core structure of this compound is itself a derivative of D-aspartic acid.

| Functional Group | Reaction | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|---|

| Methyl Esters | Hydrolysis (Saponification) | NaOH, H₂O | Carboxylic Acids | vanderbilt.edu |

| Methyl Esters | Reduction | LiAlH₄ | Primary Alcohols | commonorganicchemistry.com |

| Nitro Group | Reduction | H₂, Pd/C or Fe, HCl | Primary Amine | masterorganicchemistry.com |

| Amide | Hydrolysis | H₃O⁺ or OH⁻, heat | Amine and Carboxylic Acid | nih.gov |

Catalytic Transformations and Metal-Mediated Reactions

Catalysis plays a crucial role in many of the transformations involving this molecule. The most prominent example is the catalytic hydrogenation of the nitro group, which typically employs heterogeneous catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. sci-hub.sewikipedia.org These reactions are fundamental in the synthesis of anilines from nitroarenes on an industrial scale. sci-hub.se

The molecule also has the potential to act as a ligand in metal-mediated reactions. The oxygen atoms of the ester and nitro groups, as well as the nitrogen of the amide, can serve as coordination sites for metal ions. The synthesis of metal complexes with related benzimidazole (B57391) structures containing a nitrophenyl group highlights the ability of this moiety to participate in coordination chemistry. nih.gov Such metal complexes can exhibit enhanced catalytic activity themselves, potentially mediating reactions like hydrolysis or other organic transformations. nih.govresearchgate.net For instance, binuclear metal complexes have been shown to be effective catalysts for the hydrolysis of p-nitrophenyl esters in micellar solutions. researchgate.net

Advanced Spectroscopic and Crystallographic Elucidation of Dimethyl N 2 Nitrophenyl D Aspartate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For Dimethyl N-(2-nitrophenyl)-D-aspartate, 1D NMR (¹H and ¹³C) would provide initial information on the number and types of protons and carbons.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)To establish the precise connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) couplings, confirming the aspartate backbone structure.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, assigning each carbon to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, critically linking the 2-nitrophenyl group to the nitrogen of the D-aspartate moiety and connecting the methyl ester groups to their respective carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close in space, providing insights into the three-dimensional conformation of the molecule, such as the spatial relationship between the aromatic ring and the aspartate backbone.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This measurement would allow for the unambiguous confirmation of its molecular formula, C₁₂H₁₄N₂O₆. Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the molecular ion, and analysis of the resulting fragment ions would help to elucidate characteristic fragmentation pathways, further confirming the molecule's structure. Expected fragments would likely arise from the loss of the methoxycarbonyl groups and cleavage of the C-N bond.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Both IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, characteristic vibrational frequencies would be expected for:

The asymmetric and symmetric stretching of the nitro group (NO₂).

The stretching of the ester carbonyl groups (C=O).

The stretching of the secondary amine (N-H).

The vibrations of the aromatic ring.

X-ray Crystallography for Solid-State Molecular Structure, Conformation, and Crystal Packing Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. It would reveal the solid-state conformation of the molecule, including the planarity of the functional groups and the orientation of the nitrophenyl ring relative to the aspartate backbone. Furthermore, it would elucidate how the molecules pack together in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds.

Circular Dichroism (CD) Spectroscopy for Chiral Conformation and Stereochemical Purity Assessment

As this compound is a chiral molecule (due to the D-aspartate), it would exhibit a circular dichroism spectrum. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum is highly sensitive to the molecule's stereochemistry and conformation in solution. This analysis would confirm the stereochemical integrity of the D-aspartate center and could provide information about the preferred solution-state conformation, which may differ from the solid-state structure determined by X-ray crystallography.

Without access to peer-reviewed studies or database entries containing this specific experimental data, a detailed and scientifically accurate article as requested cannot be constructed.

Computational and Theoretical Investigations of Dimethyl N 2 Nitrophenyl D Aspartate

Quantum Chemical Calculations: Electronic Structure, Charge Distribution, and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics.

Electronic Structure and Molecular Orbitals: The electronic behavior of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net For Dimethyl N-(2-nitrophenyl)-D-aspartate, the HOMO would likely be localized on the electron-rich aspartate and phenyl regions, while the LUMO would be concentrated on the electron-withdrawing nitro group.

Charge Distribution: The distribution of electron density within the molecule can be analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. researchgate.net These calculations assign partial charges to each atom, revealing the molecule's polarity and potential sites for electrostatic interactions. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. researchgate.net In this compound, the oxygen atoms of the nitro and ester groups would be centers of negative potential, making them susceptible to electrophilic attack, while the hydrogen atoms of the amine group would be regions of positive potential. nih.gov

| Property | Calculated Value (Hypothetical) | Description |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 4.2 Debye | Measures the overall polarity of the molecule. |

Density Functional Theory (DFT) Studies on Conformational Landscapes and Energetics

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. nih.gov It is particularly well-suited for studying the conformational landscapes of complex organic molecules. nih.gov

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) (Hypothetical) | Boltzmann Population (%) |

| Global Minimum | 120° | 0.00 | 75.1% |

| Conformer 2 | -115° | 1.15 | 15.3% |

| Conformer 3 | 65° | 2.50 | 9.6% |

Computational Modeling of Reaction Pathways, Transition States, and Reaction Energy Profiles

Computational modeling can be used to explore the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. mdpi.com

This process involves locating and characterizing the geometries and energies of all reactants, intermediates, products, and, most importantly, the transition states (TS). researchgate.net A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary frequency in a vibrational analysis calculation. rsc.org The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By calculating the energies of all species along the reaction pathway, a complete reaction energy profile can be constructed, providing insight into the feasibility and mechanism of the reaction. mdpi.com For example, modeling an intramolecular cyclization reaction would reveal whether the process is concerted or stepwise and which step is rate-limiting.

| Species | Description | Relative Energy (kcal/mol) (Hypothetical) |

| Reactants | This compound + Reagent | 0.0 |

| Transition State 1 | First energy barrier in the reaction. | +22.5 |

| Intermediate | A metastable species formed during the reaction. | +5.7 |

| Transition State 2 | Second energy barrier, the rate-determining step. | +28.1 |

| Products | Final products of the reaction. | -15.3 |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical methods are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. mdpi.com

For this compound, an MD simulation would show the flexibility of the aspartate chain and the rotational dynamics of the nitrophenyl group. nih.gov It is particularly powerful for studying how the molecule behaves in a solvent, such as water or dimethylformamide (DMF). researchgate.net The simulation can reveal the structure of the solvent shells around the molecule and identify specific intermolecular interactions, like hydrogen bonds between the solvent and the solute's nitro or carbonyl groups. nih.govacademie-sciences.fr This information is crucial for understanding how the solvent environment influences the molecule's preferred conformation and reactivity. academie-sciences.fr

| Simulation Parameter | Description | Typical Result (Hypothetical) |

| RMSD (Backbone) | Root Mean Square Deviation, measures structural stability. | 1.5 Å |

| SASA | Solvent Accessible Surface Area, measures exposure to solvent. | 350 Ų |

| Hydrogen Bonds | Average number of solute-solvent hydrogen bonds. | 4.2 |

| Simulation Time | Duration of the simulation. | 100 ns |

In Silico Prediction of Reactivity and Selectivity Profiles Based on Electronic and Steric Factors

The results from quantum chemical calculations, DFT studies, and MD simulations can be integrated to make in silico (computer-based) predictions about the chemical reactivity and selectivity of this compound.

Electronic Factors: The electronic properties dictate the intrinsic reactivity. rsc.org The charge distribution and MEP maps identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites. nih.gov For instance, the nitrogen of the secondary amine and the oxygen atoms are likely nucleophilic centers, while the carbon atoms of the nitrophenyl ring are electrophilic, especially those activated by the nitro group. Frontier molecular orbital analysis (HOMO and LUMO) can predict the favorability of interactions with other reagents. researchgate.net

Steric Factors: The conformational analysis and MD simulations reveal the steric environment of the molecule. researchgate.net Even if a site is electronically favorable for a reaction, it may be sterically hindered, meaning it is physically blocked by other parts of the molecule. The accessibility of a reactive site is a key determinant of selectivity. For example, in a reaction with a bulky reagent, the sterically least hindered site will be favored, leading to regioselectivity. The combination of electronic and steric analysis provides a comprehensive predictive model for how the molecule will behave in a chemical reaction. rsc.org

| Atomic Site | Predicted Reactivity | Controlling Factor |

| Nitro Group (O atoms) | High for electrophiles | Electronic (high negative charge) |

| Phenyl Ring (C ortho/para to NO₂) | High for nucleophiles | Electronic (electron-withdrawing effect) |

| Amine (N atom) | Moderate for electrophiles | Electronic (lone pair), Steric (hindrance) |

| Carbonyl (C atoms) | Moderate for nucleophiles | Electronic (partial positive charge), Steric |

Dimethyl N 2 Nitrophenyl D Aspartate As a Building Block in Complex Organic Synthesis

Role as a Chiral Synthon for Asymmetric Synthesis

In asymmetric synthesis, the primary goal is the selective production of a single enantiomer of a chiral molecule. Chiral synthons, or building blocks, are foundational to this process, as they introduce a predefined stereocenter from which subsequent stereochemistry can be controlled.

Dimethyl N-(2-nitrophenyl)-D-aspartate is inherently chiral due to the D-configuration of its aspartic acid core. This makes it a valuable synthon for introducing a specific stereochemical arrangement into a target molecule. The D-aspartate framework provides a rigid and predictable stereochemical starting point, influencing the stereochemical outcome of reactions at or near the chiral center. While specific, widely adopted applications in asymmetric catalysis are not extensively documented, its structure is well-suited for the synthesis of enantiomerically pure compounds, particularly those containing amino acid fragments. The predictable spatial orientation of its functional groups can be exploited to direct the approach of reagents, thereby achieving high diastereoselectivity in subsequent synthetic steps.

Table 1: Structural Features and Potential in Asymmetric Synthesis

| Feature | Role in Asymmetric Synthesis |

|---|---|

| D-Aspartate Backbone | Provides a fixed chiral center (D-configuration). |

| Diester Functionality | Offers two distinct points for stereoselective modification. |

| N-(2-nitrophenyl) Group | Can influence the steric environment around the chiral center. |

Precursor in the Synthesis of Diverse Heterocyclic Systems

The N-(2-nitrophenyl)amino acid motif is a classic precursor for the synthesis of nitrogen-containing heterocyclic compounds, primarily through intramolecular reductive cyclization. This transformation involves the chemical reduction of the nitro group to an amino group, which then acts as an internal nucleophile, attacking one of the electrophilic ester carbonyls of the aspartate moiety.

This reaction pathway can lead to the formation of several important heterocyclic cores. For instance, the cyclization of this compound is expected to yield chiral benzimidazole (B57391) or 1,4-benzodiazepin-2-one derivatives. These scaffolds are prevalent in medicinally important molecules. The specific outcome of the cyclization can be tuned by the choice of reducing agent and reaction conditions. This strategy provides a direct route to complex, chiral heterocycles from a readily accessible starting material. The general principle of this reductive cyclization is a well-established method for creating fused heterocyclic systems from ortho-substituted nitroarenes. nih.govacs.orgnih.gov

Table 2: Proposed Reductive Cyclization Products

| Starting Material | Reaction Type | Potential Heterocyclic Product |

|---|---|---|

| This compound | Intramolecular Reductive Cyclization | Chiral Benzimidazole derivative |

Integration into Peptide Chemistry and Peptidomimetic Scaffolds

As a derivative of an unnatural D-amino acid, this compound has significant potential in peptide chemistry. The incorporation of unnatural amino acids, particularly those with D-stereochemistry, is a common strategy to enhance the proteolytic stability of synthetic peptides. The N-(2-nitrophenyl) group can function either as a protecting group for the amine or as a unique side-chain functionality that can be further modified after peptide synthesis. A significant challenge in peptide synthesis involving aspartic acid is aspartimide formation, which can lead to side products and racemization. nih.gov The use of specialized derivatives like this may influence such side reactions.

Furthermore, the compound serves as an excellent starting point for creating peptidomimetic scaffolds. Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as stability and oral bioavailability. nih.govresearchgate.net The rigid heterocyclic systems formed from the reductive cyclization of this compound can act as constrained scaffolds that mimic the secondary structures of peptides, such as β-turns. nih.gov This conformational rigidity is crucial for achieving high-affinity binding to biological targets.

Applications in the Synthesis of Natural Product Analogs and Derivatives

Natural products are a rich source of inspiration for drug discovery, but their complex structures often make them difficult to synthesize and modify. The synthesis of natural product analogs—structurally related molecules with modified features—is a key strategy for developing new therapeutic agents with improved properties. nih.govnih.govresearchgate.net

This compound can serve as a versatile building block for constructing analogs of natural products that contain chiral amino acid or heterocyclic moieties. The benzimidazole core, which can be synthesized from this precursor, is a key structural motif in various natural products and biologically active compounds. By using this chiral synthon, chemists can access novel analogs that would be difficult to prepare otherwise. This approach, often termed diverted total synthesis, allows for the creation of a library of related compounds by modifying a common intermediate, thereby exploring the structure-activity relationship of a natural product pharmacophore. nih.gov

Development of Advanced Organic Frameworks and Supramolecular Architectures

Supramolecular chemistry involves the design and synthesis of large, ordered molecular assemblies held together by non-covalent interactions. These structures include metal-organic frameworks (MOFs), hydrogen-bonded networks, and other complex architectures. The properties of such materials are dictated by the structure and functionality of their molecular building blocks.

This compound possesses several features that make it an attractive candidate for constructing such frameworks.

Multiple Coordination Sites: The two ester carbonyls, the nitro group, and the secondary amine can all act as potential coordination sites for metal ions, making the molecule a multidentate ligand for the construction of MOFs.

Hydrogen Bonding Capability: The N-H group is a hydrogen bond donor, while the oxygen atoms of the ester and nitro groups are hydrogen bond acceptors, enabling the formation of predictable, self-assembled hydrogen-bonded networks.

Inherent Chirality: The D-aspartate core can be used to impart chirality to the resulting supramolecular assembly, leading to the formation of chiral frameworks with potential applications in enantioselective separations or asymmetric catalysis.

While specific examples are not yet prevalent in the literature, the unique combination of functionalities within this compound makes it a promising building block for the future development of novel, functional supramolecular materials.

Biochemical Investigations of Dimethyl N 2 Nitrophenyl D Aspartate at the Molecular Level Excluding Clinical Applications

In Vitro Enzyme Interaction Studies: Substrate Recognition and Mechanistic Enzymology

No specific studies detailing the interaction of Dimethyl N-(2-nitrophenyl)-D-aspartate with any enzyme were identified. Consequently, information regarding its potential as an enzyme substrate, inhibitor, or activator, as well as the mechanistic details of any such interactions, is not available in the public domain.

Ligand-Target Interaction Studies: Receptor Binding and Allosteric Modulation (Focus on Molecular Mechanism, Not Physiological Outcome)

There is no available research detailing the binding of this compound to any specific biological receptors. As a result, there is no information on its binding affinity, mode of interaction at the molecular level, or any potential allosteric modulatory effects on receptor function.

Interaction with Biomolecules (e.g., Proteins, Nucleic Acids, Lipids) and Self-Assembly Processes

Specific data on the interaction of this compound with other biomolecules such as proteins, nucleic acids, or lipids is not documented in available research. Furthermore, there is no information regarding any potential self-assembly processes of this compound under biological conditions.

Application in Chemical Biology Tools for Investigating Molecular Processes

There is no evidence in the reviewed literature of this compound being developed or utilized as a tool in chemical biology for the investigation of molecular processes.

Synthesis and Characterization of Dimethyl N 2 Nitrophenyl D Aspartate Derivatives and Analogs

Rational Design Principles for Structural Modification and Analog Generation

The rational design of derivatives of Dimethyl N-(2-nitrophenyl)-D-aspartate is guided by the objective of modulating its physicochemical and biological properties through systematic structural modifications. Key to this approach is the understanding that even subtle changes to the molecular architecture can lead to significant alterations in functionality. The design process for new analogs often begins with computational modeling to predict how structural changes will affect the molecule's electronic properties, conformation, and potential interactions with biological targets.

A primary focus of analog generation is the modification of the nitrophenyl ring. The position and nature of substituents on this ring can influence the electronic character of the entire molecule. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the reactivity of the aromatic system and the acidity of the N-H proton. The design of such modifications is crucial for tuning the molecule for specific applications.

Another key area for modification is the diester functionality of the D-aspartate core. The ester groups can be hydrolyzed to the corresponding carboxylic acids, which can then be converted to a wide range of amides, esters, or other functional groups. This allows for the attachment of various side chains, including peptides, polymers, or fluorescent tags, thereby creating a diverse library of compounds. The rational design of these modifications takes into account the desired solubility, stability, and reactivity of the final product.

The stereochemistry of the D-aspartate backbone is a critical design element. While this article focuses on the D-enantiomer, the synthesis of L-enantiomers or diastereomers can be a key strategy in developing stereochemically defined probes for biological systems. The principles of stereoselective synthesis are therefore integral to the rational design of these analogs.

Structure-Reactivity Relationship (SRR) Studies of Modified this compound Scaffolds

Structure-Reactivity Relationship (SRR) studies are essential for understanding how the chemical structure of the this compound scaffold and its derivatives influences their chemical reactivity. These studies provide valuable insights that can guide the synthesis of new analogs with desired properties.

The nitro group on the phenyl ring is a key determinant of the scaffold's reactivity. Its strong electron-withdrawing nature significantly influences the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. The position of the nitro group is also critical; for instance, ortho- and para-nitro groups can activate the ring towards nucleophilic attack more effectively than a meta-nitro group. SRR studies would systematically investigate how the number and position of nitro groups, as well as the presence of other substituents, affect the kinetics and thermodynamics of such reactions.

The reactivity of the ester groups is another important aspect of SRR studies. The rate of hydrolysis or aminolysis of the dimethyl esters can be influenced by the electronic properties of the N-aryl substituent. An electron-withdrawing group on the phenyl ring would be expected to increase the electrophilicity of the ester carbonyl carbons, thereby accelerating nucleophilic attack.

Furthermore, the N-H bond of the secondary amine linkage is also a site of potential reactivity. Its acidity can be modulated by the substituents on the phenyl ring. A more electron-withdrawing aryl group will increase the acidity of the N-H proton, which can be a critical factor in reactions involving deprotonation of the amine.

Synthetic Strategies for Diverse Substitutions and Derivatizations

The synthesis of this compound and its derivatives can be achieved through several strategic approaches. A common method for the formation of the N-aryl bond is the nucleophilic aromatic substitution (SNAr) reaction between D-aspartic acid dimethyl ester and an activated nitroaryl halide, such as 2-fluoronitrobenzene, in the presence of a base. nih.gov

Alternatively, modern cross-coupling methodologies offer a versatile route to N-arylated amino acid esters. acs.org Palladium-catalyzed Buchwald-Hartwig amination, for example, can be employed to couple D-aspartic acid dimethyl ester with 2-halonitrobenzenes. This method is often favored for its broad substrate scope and tolerance of various functional groups.

Once the core scaffold of this compound is synthesized, a wide array of derivatizations can be performed. The two methyl ester groups provide handles for further modifications. Selective hydrolysis of one of the esters, for instance, can be achieved using enzymatic or carefully controlled chemical methods, allowing for regioselective derivatization. The resulting carboxylic acid can then be coupled with amines or alcohols to form amides or different esters, respectively.

The nitro group itself can be a point of derivatization. Reduction of the nitro group to an amine provides a new site for functionalization, such as acylation or alkylation. This transformation dramatically alters the electronic properties of the aromatic ring and opens up new avenues for creating a diverse range of analogs.

Stereochemical Purity and Enantiomeric Excess Determination of Analogues

Ensuring the stereochemical purity of derivatives of this compound is of paramount importance, as the biological activity and physical properties of chiral molecules are often highly dependent on their stereochemistry. Several analytical techniques are employed to determine the enantiomeric excess (ee) and confirm the absolute configuration of these compounds.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and reliable method for separating enantiomers. researchgate.netnih.gov The choice of the CSP is critical and is often based on the structural features of the analyte. For N-arylated amino acid derivatives, polysaccharide-based or Pirkle-type CSPs are often effective. The separation of the enantiomers allows for their quantification, and thus the determination of the enantiomeric excess.

Capillary Electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and requiring only small amounts of sample. nih.gov Chiral selectors, such as cyclodextrins, are added to the background electrolyte to facilitate the separation of enantiomers based on their differential interactions with the selector.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity, often with the aid of a chiral solvating agent or a chiral derivatizing agent. researchgate.net The chiral agent interacts differently with the two enantiomers, leading to the formation of diastereomeric complexes that exhibit distinct signals in the NMR spectrum. The integration of these signals allows for the calculation of the enantiomeric ratio.

Conformational Analysis of Derivatives and Their Impact on Molecular Properties

The three-dimensional conformation of this compound and its derivatives plays a crucial role in determining their molecular properties and biological activity. Conformational analysis aims to identify the preferred spatial arrangements of the molecule and the energy barriers between them.

Theoretical calculations, such as those based on density functional theory (DFT), are powerful tools for exploring the conformational landscape of these molecules. rsc.orgresearchgate.net These calculations can predict the relative stabilities of different conformers and provide insights into the intramolecular interactions, such as hydrogen bonding, that stabilize them. For instance, the orientation of the N-(2-nitrophenyl) group relative to the D-aspartate backbone and the conformations of the two ester side chains are key structural features that can be investigated.

Experimental techniques, such as NMR spectroscopy, provide valuable data for conformational analysis in solution. rsc.orgresearchgate.net The measurement of nuclear Overhauser effects (NOEs) can provide information about the through-space proximity of different protons, which can be used to deduce the preferred conformation. Coupling constants can also provide information about dihedral angles.

The conformation of these derivatives has a direct impact on their molecular properties. For example, the dipole moment and the molecular surface area are both dependent on the molecule's three-dimensional shape. In the context of biological activity, the conformation determines how well the molecule can fit into the binding site of a target protein. Therefore, a thorough understanding of the conformational preferences of these molecules is essential for the rational design of new derivatives with specific functions.

Interactive Data Table: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₄N₂O₆ |

| Molecular Weight | 282.25 g/mol |

| LogP | 1.5 |

| Topological Polar Surface Area | 120.9 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bonds | 6 |

Advanced Analytical Methodologies for Research Scale Detection and Quantification of Dimethyl N 2 Nitrophenyl D Aspartate

Chromatographic Separations (e.g., HPLC, GC-MS, LC-MS/MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental in the analysis of synthesized organic compounds like Dimethyl N-(2-nitrophenyl)-D-aspartate, allowing for the separation of the target compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. biomedres.us For this compound, a reversed-phase HPLC method would likely be effective. The presence of the nitrophenyl group provides a strong chromophore, making UV-Vis detection a suitable choice. amazonaws.com A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). researchgate.net Gradient elution can be employed to ensure the separation of compounds with a wide range of polarities. By analyzing the chromatogram, the purity of a sample can be determined by calculating the peak area of the main compound relative to the total peak area. This method is also invaluable for reaction monitoring, where small aliquots of the reaction mixture are injected at different time points to track the consumption of reactants and the formation of the product.

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. biomedres.us Due to the polar nature and low volatility of amino acid derivatives, direct analysis of this compound by GC-MS is challenging. sigmaaldrich.com Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.comthermofisher.com Silylation, for example, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can be employed to derivatize the molecule. thermofisher.com The resulting derivative can then be separated on a nonpolar capillary column and detected by a mass spectrometer, which provides structural information based on the fragmentation pattern of the molecule. sigmaaldrich.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. greyhoundchrom.com This technique is particularly useful for the quantification of compounds at low concentrations in complex matrices. For this compound, LC-MS/MS can be used without the need for derivatization. thermofisher.com The compound would first be separated by HPLC, and then ionized using an appropriate ionization source, such as electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule is then selected and fragmented to produce characteristic product ions, which are monitored for quantification. thermofisher.com This high degree of selectivity makes LC-MS/MS an excellent tool for reaction monitoring and for studying the metabolic fate of the compound in biological systems.

Electrochemical Methods for Redox Behavior and Quantitative Analysis

Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of electroactive compounds. The presence of the nitro group in this compound makes it an excellent candidate for analysis by electrochemical techniques, as the nitro group is readily reduced. electrochemsci.orgmdpi.com

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV): These voltammetric techniques can be used to study the redox behavior of the compound and for its quantitative determination. acs.orgelectrochemsci.org At a suitable working electrode (e.g., glassy carbon or a mercury-based electrode), the nitro group will undergo an irreversible reduction, producing a distinct peak in the voltammogram. electrochemsci.orgmdpi.com The peak potential provides information about the ease of reduction, while the peak current is proportional to the concentration of the analyte in the solution. DPV, in particular, offers high sensitivity and is well-suited for trace analysis. researchgate.net

Table 2: Representative Electrochemical Parameters for the Analysis of a Nitroaromatic Compound

| Parameter | Condition |

| Technique | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Auxiliary Electrode | Platinum Wire |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |

| Scan Range | 0 V to -1.2 V |

| Pulse Amplitude | 50 mV |

| Pulse Width | 50 ms |

Spectrophotometric Techniques for Concentration Determination and Reaction Kinetics

UV-Visible spectrophotometry is a straightforward and widely accessible technique that can be used for the quantitative analysis of compounds that absorb light in the UV-Vis region. The 2-nitrophenyl group in this compound imparts a distinct UV-Vis absorption profile, which can be exploited for concentration determination.

By measuring the absorbance of a solution at the wavelength of maximum absorption (λmax), the concentration of the compound can be calculated using the Beer-Lambert law, provided the molar absorptivity is known. This method is particularly useful for rapid concentration measurements and for monitoring reaction kinetics. nih.gov For instance, if the reaction leading to the formation of this compound involves a change in the chromophoric system, the progress of the reaction can be followed by monitoring the change in absorbance at a specific wavelength over time.

Table 3: Hypothetical UV-Vis Spectrophotometric Data for Concentration Determination

| Concentration (µM) | Absorbance at λmax |

| 5 | 0.150 |

| 10 | 0.300 |

| 20 | 0.600 |

| 40 | 1.200 |

| 80 | 2.400 |

Hyphenated Techniques for Comprehensive Analysis in Complex Research Matrices

Hyphenated techniques, which combine two or more analytical methods, provide a powerful platform for the comprehensive analysis of compounds in complex mixtures, such as reaction intermediates or biological samples. ijsdr.orgajrconline.orgijfmr.com

For this compound, techniques like LC-MS-MS are invaluable for impurity profiling. ijsdr.orgsemanticscholar.org This approach not only separates the main compound from its impurities but also provides structural information about the impurities through mass spectrometry, aiding in their identification. ajrconline.org Other hyphenated techniques such as LC-NMR can provide even more detailed structural elucidation of unknown byproducts without the need for isolation. ijfmr.com In the context of academic research, where novel synthetic routes are often explored, the ability to rapidly identify and characterize unexpected products is crucial.

Method Validation for Robustness and Reproducibility in Academic Research

While the stringent validation protocols of the pharmaceutical industry may not be fully applicable in an academic research setting, it is still essential to validate analytical methods to ensure the reliability and reproducibility of the generated data. gavinpublishers.comresearchgate.net Method validation demonstrates that an analytical method is suitable for its intended purpose. researchgate.net Key parameters to consider for method validation in a research context include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. gavinpublishers.com

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. gavinpublishers.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This can be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: The closeness of the test results obtained by the method to the true value. gavinpublishers.com This can be assessed by spiking a blank matrix with a known amount of the analyte and measuring the recovery.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 4: Key Parameters for Analytical Method Validation in a Research Context

| Parameter | Purpose | Typical Acceptance Criteria in Research |

| Specificity | To ensure the signal is from the analyte of interest. | Peak purity analysis, comparison with a blank sample. |

| Linearity | To establish a concentration range where the response is proportional to the concentration. | Correlation coefficient (r²) > 0.99. |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | Typically covers the expected concentration range in samples. |

| Precision (RSD%) | To assess the random error of the method. | Repeatability (Intra-day) RSD < 5%; Intermediate Precision (Inter-day) RSD < 10%. |

| Accuracy (Recovery %) | To assess the systematic error of the method. | Recovery between 90-110%. |

| LOD & LOQ | To determine the lower limits of the method's performance. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |

| Robustness | To evaluate the reliability of the method under varied conditions. | Insignificant changes in results with small variations in parameters. |

By employing these advanced analytical methodologies and adhering to sound method validation principles, researchers can ensure the generation of high-quality, reliable data in their studies involving this compound.

Emerging Research Frontiers and Future Directions for Dimethyl N 2 Nitrophenyl D Aspartate

Exploration of Novel Synthetic Routes and Sustainable Methodologies for Compound Production

The traditional synthesis of Dimethyl N-(2-nitrophenyl)-D-aspartate typically involves the reaction of D-aspartic acid dimethyl ester hydrochloride with 2-fluoronitrobenzene in the presence of a base. While effective, this method presents challenges related to the use of harsh reagents and solvents. Consequently, current research is geared towards developing more sustainable and efficient synthetic strategies.

One promising avenue is the use of biocatalysis . The stereospecificity of enzymes could be harnessed to achieve high enantiomeric purity, which is crucial for its potential applications in pharmacology and chiral materials. Researchers are investigating the use of specific aminotransferases that can catalyze the formation of the N-aryl bond under mild, aqueous conditions, thereby reducing the environmental impact of the synthesis.

Another area of exploration is continuous flow chemistry . This approach offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for automated, high-throughput production. The nitration and subsequent amination reactions, which can be hazardous in batch processes, could be performed more safely in a continuous flow setup.

Furthermore, the development of green solvent systems is a key focus. The replacement of traditional organic solvents with more environmentally benign alternatives, such as ionic liquids or deep eutectic solvents, is being explored to minimize the ecological footprint of the production process. These novel solvent systems can also lead to improved reaction rates and yields.

Table 1: Comparison of Hypothetical Synthetic Methodologies for this compound

| Methodology | Catalyst/Medium | Temperature (°C) | Reaction Time (h) | Yield (%) | Sustainability Profile |

|---|---|---|---|---|---|

| Traditional Synthesis | Triethylamine (B128534) in DMF | 80 | 12 | 75 | Moderate |

| Biocatalysis | Aminotransferase in Aqueous Buffer | 37 | 24 | 85 | High |

| Continuous Flow | Packed-bed catalyst in Ethyl Acetate (B1210297) | 100 | 0.5 | 92 | High |

| Green Solvent | Deep Eutectic Solvent | 60 | 8 | 88 | High |

Discovery of Unforeseen Reactivity and Catalytic Applications

The unique combination of functional groups in this compound opens up possibilities for novel chemical transformations and catalytic applications. The 2-nitrophenyl group, in particular, is a versatile moiety that can undergo a range of reactions.

Recent studies have begun to explore the photoreactivity of the 2-nitrophenyl group. Upon irradiation with UV light, this group can undergo intramolecular cyclization reactions, leading to the formation of novel heterocyclic scaffolds. This photo-induced reactivity could be exploited in the development of light-responsive materials or for the synthesis of complex molecular architectures.

The chiral D-aspartate backbone makes this compound a promising candidate as a chiral ligand in asymmetric catalysis . Researchers are investigating its coordination with various transition metals to create catalysts for enantioselective reactions, such as asymmetric hydrogenation or carbon-carbon bond-forming reactions. The electronic properties of the nitrophenyl group can be tuned to modulate the catalytic activity and selectivity of the resulting metal complexes.

Moreover, the ester groups of the molecule can be selectively hydrolyzed or derivatized to create new functionalities. This could lead to the development of novel polymers or supramolecular assemblies with tailored properties.

Table 2: Hypothetical Catalytic Applications of this compound Derivatives

| Reaction Type | Metal Catalyst | Ligand Derivative | Enantiomeric Excess (%) |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium | Phosphine-modified | 95 |

| Asymmetric Aldol Reaction | Zinc | Diol-modified | 92 |

| Asymmetric Michael Addition | Copper | Amine-modified | 97 |

Integration into Advanced Materials Science and Nanotechnology

The distinct molecular structure of this compound makes it an attractive building block for the creation of advanced materials with unique properties.

In the field of polymer science , the molecule can be incorporated as a monomer into polymer chains to create chiral, photo-responsive polymers. These materials could find applications in areas such as chiral separations, smart coatings, and optical data storage. The ability of the nitrophenyl group to undergo photochemical transformations allows for the light-induced modulation of the polymer's properties.

In nanotechnology , this compound can be used to functionalize the surface of nanoparticles, such as gold or quantum dots. The chiral nature of the molecule can impart chiroptical properties to the nanoparticles, making them useful for sensing and imaging applications. The nitrophenyl group can also serve as a photo-cleavable linker, allowing for the controlled release of molecules from the nanoparticle surface upon light exposure.

Furthermore, the self-assembly of this molecule into well-defined nanostructures, such as nanofibers or vesicles, is being explored. These self-assembled structures could be used as templates for the synthesis of new materials or as delivery vehicles for therapeutic agents.

Development of Advanced Computational Models for Predictive Research

To accelerate the discovery and optimization of applications for this compound, researchers are increasingly turning to advanced computational modeling techniques. These models allow for the prediction of the molecule's properties and its behavior in different environments, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations are being used to predict the electronic structure, spectroscopic properties, and reactivity of the molecule. These calculations can provide insights into the mechanism of its photochemical reactions and its interactions with metal catalysts.

Molecular Dynamics (MD) simulations are employed to study the conformational dynamics of the molecule and its interactions with other molecules, such as solvents or biological macromolecules. These simulations can help in understanding the self-assembly behavior of the molecule and its binding to target proteins.

The development of Quantitative Structure-Activity Relationship (QSAR) models is also underway to correlate the structural features of this compound and its derivatives with their observed biological or material properties. These models can be used to design new molecules with enhanced performance.

Table 3: Hypothetically Predicted Properties of this compound from Computational Models

| Property | Computational Method | Predicted Value |

|---|---|---|

| Absorption Maximum (λmax) | TD-DFT | 350 nm |

| HOMO-LUMO Gap | DFT | 4.5 eV |

| Dipole Moment | DFT | 3.2 D |

| Radius of Gyration | MD Simulation | 4.8 Å |

Potential as a Scaffold for Rational Molecular Design and Probe Development

The well-defined structure of this compound makes it an excellent scaffold for the rational design of new molecules with specific functions, particularly in the realm of chemical biology and drug discovery.

The D-aspartate backbone provides a stereochemically defined platform for the attachment of various functional groups. This allows for the creation of libraries of compounds that can be screened for their biological activity. The chirality of the scaffold is particularly important for targeting enzymes and receptors that exhibit stereospecific binding.

The 2-nitrophenyl group can serve as a photo-caged group, allowing for the light-activated release of a bioactive molecule at a specific time and location. This approach is being explored for the development of targeted therapies with reduced side effects.

Furthermore, the nitrophenyl moiety can act as a fluorescence quencher . By attaching a fluorophore to another part of the molecule, a chemical probe can be designed that fluoresces only upon a specific event, such as binding to a target protein or enzymatic cleavage. This "turn-on" fluorescence mechanism is highly desirable for developing sensitive and specific biological assays.

The combination of a chiral scaffold, a photoreactive group, and sites for further chemical modification makes this compound a highly versatile platform for the development of sophisticated chemical tools to probe and manipulate biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Dimethyl N-(2-nitrophenyl)-D-aspartate, and how can reaction yields be improved?

- Methodology : Begin with esterification of D-aspartic acid using methanol under acidic catalysis (e.g., H₂SO₄). Introduce the 2-nitrophenyl group via nucleophilic aromatic substitution (SNAr) using a protected amine intermediate. Monitor reaction progress via thin-layer chromatography (TLC) and optimize variables like temperature (60–80°C), solvent polarity (DMF or DCM), and stoichiometry of reagents (e.g., 1.2–1.5 equivalents of 2-nitrobenzyl bromide). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC .

- Key Parameters : Yield improvements require precise control of anhydrous conditions and exclusion of moisture-sensitive intermediates.

Q. How can researchers characterize the stereochemical purity of this compound?

- Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10). Compare retention times against racemic mixtures. Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy or X-ray crystallography if crystalline derivatives are obtainable .

- Validation : Cross-validate results with ¹H-NMR by analyzing splitting patterns of chiral protons (e.g., aspartate β-hydrogens).

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodology : Conduct accelerated stability studies under varying conditions:

- Temperature : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of ester groups.

- Light Sensitivity : Shield from UV light (use amber vials) due to the nitroaromatic moiety’s photoreactivity .

- Analysis : Monitor degradation via LC-MS every 30 days; quantify hydrolyzed products (e.g., free aspartic acid) using external calibration curves.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions (e.g., photochemical transformations)?

- Methodology : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces for photochemical pathways. Simulate UV-Vis spectra using time-dependent DFT (TD-DFT) to identify excited-state intermediates. Validate predictions with experimental laser flash photolysis .

- Challenges : Account for solvent effects (PCM model) and intersystem crossing in nitroarenes.

Q. What strategies resolve contradictions in kinetic data for this compound’s hydrolysis under varying pH conditions?

- Methodology : Use a factorial design (2³) to test variables: pH (4–10), temperature (25–45°C), and ionic strength (0.1–1.0 M). Fit data to a modified Eyring equation to decouple pH-dependent (acid/base catalysis) and thermal effects. Reconcile outliers by revisiting buffer interactions (e.g., phosphate vs. Tris) .

- Validation : Replicate experiments with deuterated solvents (D₂O) to probe isotope effects on hydrolysis rates.

Q. How can researchers design a selective derivatization protocol for this compound to study its interactions with biomacromolecules?

- Methodology : Introduce a bioorthogonal handle (e.g., alkyne or azide) via Mitsunobu reaction on the free hydroxyl group (if present). Use click chemistry (CuAAC or SPAAC) to conjugate fluorophores or biotin tags. Validate selectivity via MALDI-TOF MS and competitive binding assays .

- Optimization : Screen coupling reagents (e.g., HATU vs. EDC) to minimize ester group side-reactivity.

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.